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molecular formula C8H10ClNS B8494278 4-Chloromethyl-2-cyclobutyl-thiazole

4-Chloromethyl-2-cyclobutyl-thiazole

Cat. No. B8494278
M. Wt: 187.69 g/mol
InChI Key: VXNWMOSKUWDGGP-UHFFFAOYSA-N
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Patent
US05399702

Procedure details

A mixture of 4.8 g of 4-chloromethyl-2-cyclobutyl-thiazole, 7.0 g of triphenylphosphine and 125 ml of toluene was heated to reflux for 16 hr and then cooled to room temperature. The mixture was then filtered to yield 4.8 g of [(2-cyclobutyl-4-thiazolyl)methyl]=triphenylphosphonium chloride.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]CC1N=C(C2CCC2)SC=1.[C:12]1([P:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Cl-:1].[C:25]1([PH+:18]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1CCC1
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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